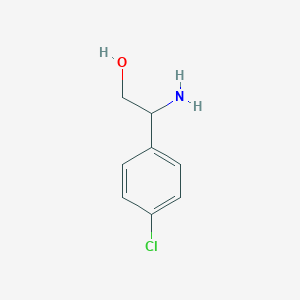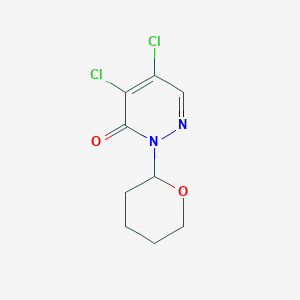
4,5-二氯-2-(四氢-吡喃-2-基)-2H-哒嗪-3-酮
描述
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, otherwise known as 4,5-DCPP, is a highly versatile organic compound that has been used in a wide variety of scientific and industrial applications. It has been studied extensively in the fields of chemistry, biology, and pharmacology and is known to have a number of biochemical and physiological effects. In
科学研究应用
合成与功能化
- 杂环合成:用在吡啶或哒嗪衍生物的合成和功能化中,展示了其在创建一系列杂环化合物中的用途 (Hoornaert,2010).
亲电性质
- 环加成反应:该化合物表现出亲电性质,参与环加成反应并形成复杂的结构,例如与铜 (I) 或银 (I) 离子形成网格状金属配合物 (Hoogenboom,2006).
衍生物合成
- 衍生物形成:研究表明它可用于制备各种衍生物,如 1H-吡唑、哒嗪-3(2H)-酮和噁嗪-4-酮衍生物,扩大了其在开发新化合物中的应用 (Akbas & Aslanoğlu,2006).
与二卤代嗪的反应
- 无过渡金属制备:据报道它可用于无过渡金属制备杂环稠合的 1,4-噁氮杂卓,表明它在更可持续和高效的合成工艺中发挥作用 (Sapegin 等人,2015).
电化学还原
- 电化学研究:已经研究了哒嗪-3-酮(包括 4,5-二氢哒嗪-3-酮)的电化学还原,提供了对这类化合物的电化学性质的见解 (Hazard 等人,1990).
杂环合成
- 杂环二羧酸酯:它已被用于合成杂环二羧酸酯,进一步证明了它在有机合成中的多功能性 (Lehmann 等人,1973).
多米诺反应
- 合成和机理特征:已经研究了涉及该化合物的多米诺反应,揭示了其在形成复杂杂环结构中的潜力 (Giomi & Cecchi,2003).
缩环研究
- 通过硫挤出进行缩环:已经观察到它在通过硫挤出缩环哒嗪噻二嗪中的反应,表明它在复杂的化学转化中的作用 (Kaji 等人,1985).
结构研究
- 结构表征:已经对该化合物的衍生物的结构表征进行了研究,有助于理解其分子结构和性质 (Grdadolnik 等人,1997).
属性
IUPAC Name |
4,5-dichloro-2-(oxan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZWNISULPNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

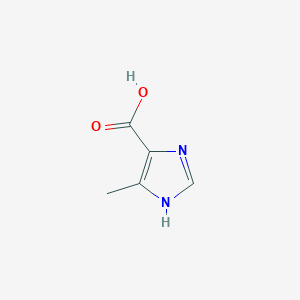
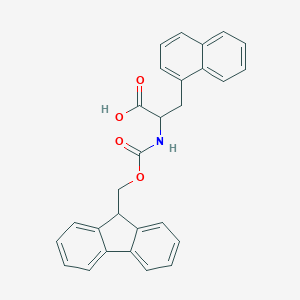
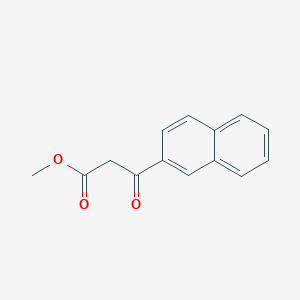
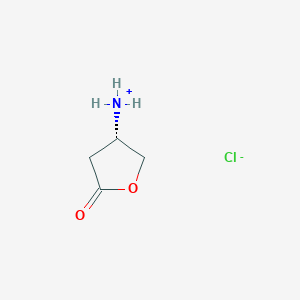
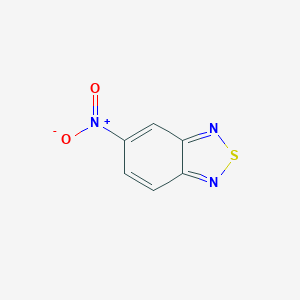
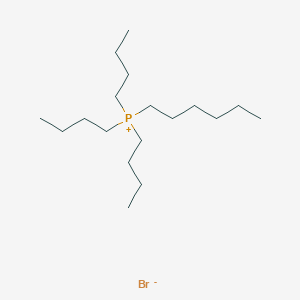
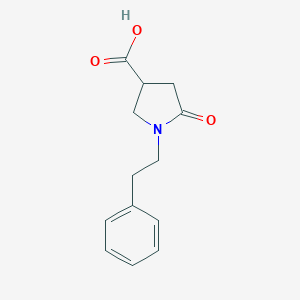
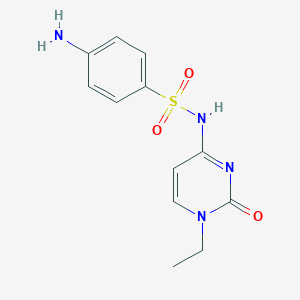
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)
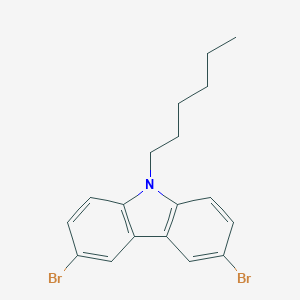
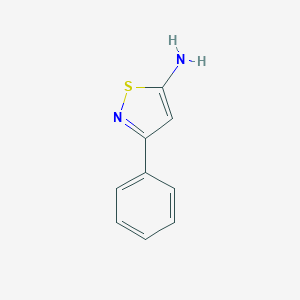
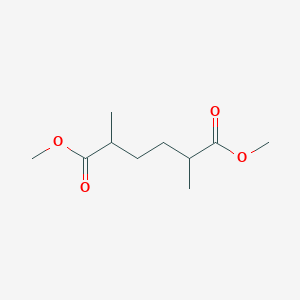
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
